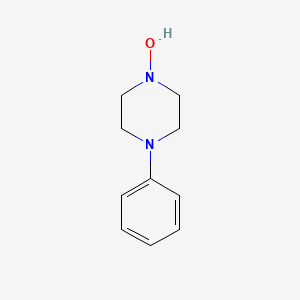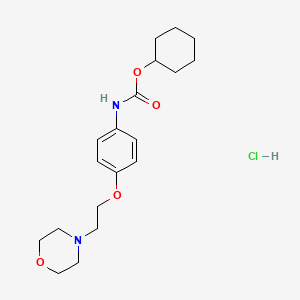
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C19H28N2O4.ClH and a molecular weight of 384.898 . It is also known by its systematic name, carbamic acid, [4-[2-(4-morpholinyl)ethoxy]phenyl]-, cyclohexyl ester, monohydrochloride . This compound is characterized by its achiral nature and lack of defined stereocenters .
Métodos De Preparación
The preparation of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves the synthesis of the carbamate ester. The synthetic route typically includes the reaction of cyclohexyl isocyanate with 4-(2-morpholinoethoxy)phenol under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride can be compared with other similar compounds, such as:
Cyclohexyl (4-(2-piperidinoethoxy)phenyl)carbamate: This compound has a similar structure but with a piperidinoethoxy group instead of a morpholinoethoxy group.
Cyclohexyl (4-(2-dimethylaminoethoxy)phenyl)carbamate: This compound features a dimethylaminoethoxy group, offering different chemical and biological properties.
Propiedades
Número CAS |
94088-64-9 |
|---|---|
Fórmula molecular |
C19H29ClN2O4 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H |
Clave InChI |
JGQKZMFKXLKHAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


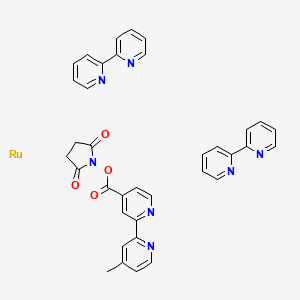

![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
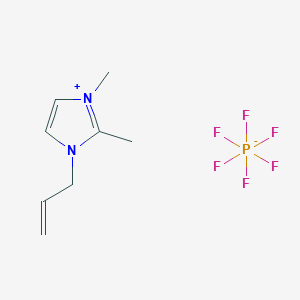
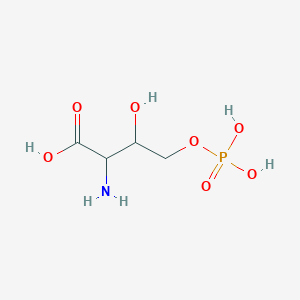
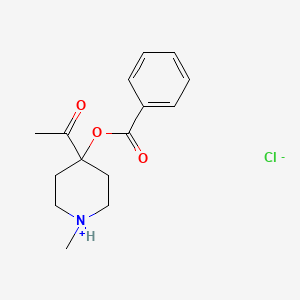

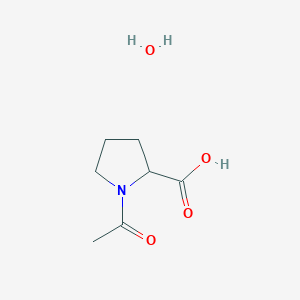

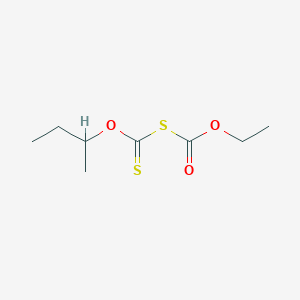
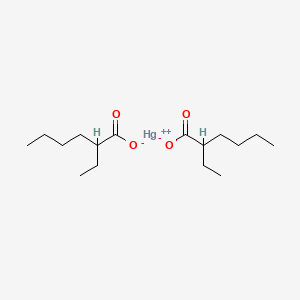
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
